
N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene moiety (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), an amide group (a functional group consisting of a carbonyl group linked to a nitrogen atom), and a prop-2-en-1-yl group (an allyl group). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the chromene ring, the introduction of the amide group, and the attachment of the prop-2-en-1-yl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to elucidate the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The chromene moiety could undergo electrophilic aromatic substitution reactions, the amide group could participate in condensation or hydrolysis reactions, and the prop-2-en-1-yl group could undergo reactions typical of alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) could be used to study these properties .Aplicaciones Científicas De Investigación
Antioxidant and Antibacterial Agents
One of the significant applications of N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide derivatives involves their synthesis for use as antioxidant and antibacterial agents. A study demonstrated a one-pot, three-component protocol for synthesizing indolyl-4H-chromene-3-carboxamides, showcasing good antioxidant activity and effective antibacterial properties against various strains, with certain derivatives being particularly active (Subbareddy & Sumathi, 2017).
Structural Characterization and Chemical Sensing
Another research avenue is the structural characterization of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, which aids in understanding their physical and chemical properties, potentially useful in designing more effective compounds (Gomes et al., 2015). Additionally, derivatives of this compound have been explored as chemosensors, with applications in detecting metal ions and anions due to their high sensitivity and selectivity, highlighting their importance in environmental and analytical chemistry (Meng et al., 2018).
Microwave-Assisted Synthesis and Antimicrobial Activity
The microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, starting from 2-oxo-2H-chromen-3-carboxamide, represents an environmentally friendly and efficient method to produce compounds with significant antibacterial and antifungal activities (Raval et al., 2012).
Polymer Synthesis with Coumarin Chromophores
Furthermore, the synthesis of aromatic polyamides incorporating coumarin chromophores from 2-oxo-2H-chromen-3-carboxamide derivatives has been explored. These polymers exhibit unique properties such as solubility in various solvents, thermal stability, and the ability to form transparent, flexible films, which could have applications in materials science and engineering (Nechifor, 2009).
Anticholinesterase Activity
Another study focused on the synthesis of coumarin-3-carboxamides bearing a tryptamine moiety for their application as inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential therapeutic uses in treating diseases like Alzheimer's (Ghanei-Nasab et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-3-5-14-6-4-7-15-12-17(20(23)24-18(14)15)19(22)21-16-10-8-13(2)9-11-16/h3-4,6-12H,1,5H2,2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVKAEJBSYZPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl]acetic acid](/img/structure/B2761021.png)
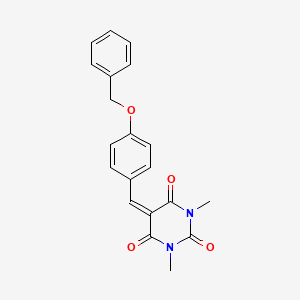
![1-[4-[3-(Imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2761024.png)
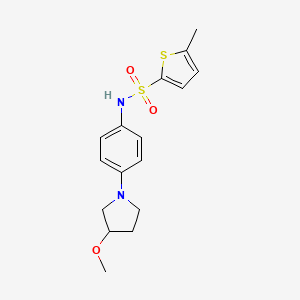
![N-[4-(Aminomethyl)phenyl]-2-methoxybenzamide](/img/structure/B2761029.png)
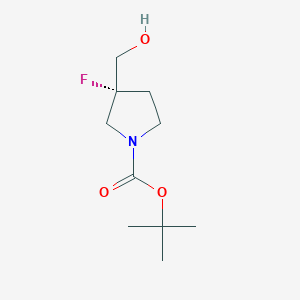
![N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2761032.png)

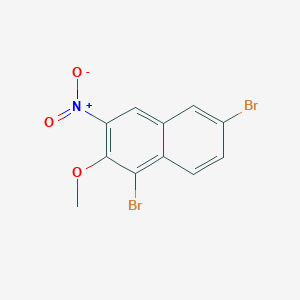
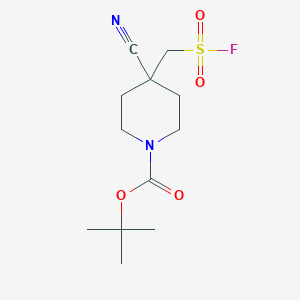

![(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2761042.png)

